molecular formula C12H12N2NaO6S B1494619 Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate CAS No. 20514-27-6

Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate

Cat. No.: B1494619
CAS No.: 20514-27-6
M. Wt: 335.29 g/mol
InChI Key: RFKMSTQFDRBSAM-UHFFFAOYSA-N
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Description

Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate: is a chemical compound with the molecular formula C₁₂H₁₂O₆N₂SNa . This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of ethyl acetoacetate with hydrazine hydrate, followed by sulfonation with chlorosulfonic acid and neutralization with sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of reactors capable of handling high temperatures and pressures, along with efficient separation and purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies, particularly in enzyme inhibition and protein binding assays. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context in which the compound is used, but it generally involves binding to specific molecular targets and altering their activity.

Comparison with Similar Compounds

  • Sodium benzenesulfonate

  • Sodium 4-(ethoxycarbonyl)benzenesulfonate

  • Sodium 4-(3-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate

Uniqueness: Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in various chemical reactions and its utility in different scientific fields make it a valuable compound.

Properties

CAS No.

20514-27-6

Molecular Formula

C12H12N2NaO6S

Molecular Weight

335.29 g/mol

IUPAC Name

sodium;4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C12H12N2O6S.Na/c1-2-20-12(16)10-7-11(15)14(13-10)8-3-5-9(6-4-8)21(17,18)19;/h3-6H,2,7H2,1H3,(H,17,18,19);

InChI Key

RFKMSTQFDRBSAM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
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Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
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Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
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Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
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Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
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Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate

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